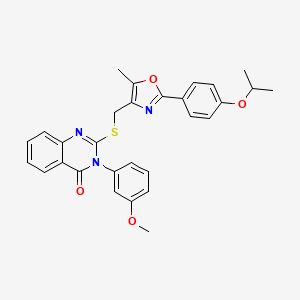

![molecular formula C21H17ClO6 B2518922 6-氯-3-[(2E)-3-(2,4,5-三甲氧基苯基)丙-2-烯酰]-2H-色烯-2-酮 CAS No. 690214-04-1](/img/structure/B2518922.png)

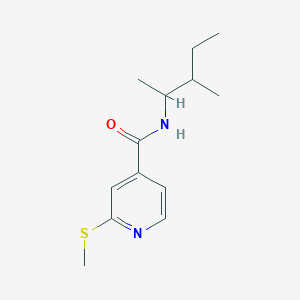

6-氯-3-[(2E)-3-(2,4,5-三甲氧基苯基)丙-2-烯酰]-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The chromen-2-one scaffold is a common feature in many natural products and synthetic compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, a catalytic system involving a ruthenium(II) complex and trifluoroacetic acid has been used to promote the coupling of secondary propargylic alcohols with 6-chloro-4-hydroxychromen-2-one, leading to the formation of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones in good yields . Additionally, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones has been reported to produce angular pentacyclic compounds, demonstrating the versatility of chromen-2-one derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be complex and diverse. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants and featured p-p stacking of the aromatic residues . This highlights the importance of crystallography in understanding the molecular arrangement and potential intermolecular interactions of chromen-2-one derivatives.

Chemical Reactions Analysis

Chromen-2-one derivatives exhibit a range of reactivities, making them suitable intermediates for constructing various heterocyclic systems. For instance, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used to generate a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety, with applications in antimicrobial and anticancer activities . The nucleophilic reactivity of a similar compound was investigated, leading to the synthesis of novel enamines, enaminones, and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The synthesis of (E)-1-(4-chloro-7-hydroxy-2-aryl-2H-chromen-6-yl)-3-arylprop-2-en-1-ones and their antimicrobial activity were explored, with the structures of the synthesized compounds elucidated by various spectroscopic methods . These studies contribute to the understanding of the structure-activity relationships and the potential for developing new therapeutic agents based on the chromen-2-one scaffold.

科学研究应用

合成和化学反应性

新型衍生物的合成

该化合物已用于合成新型化学结构。例如,源自 1-芳基-2-溴代-烷酮和 1-芳基-2-溴代-2-苯乙酮的锌烯醇盐与 3-芳基-6-溴代色烯-2-酮反应生成新的色满衍生物,作为单一立体异构体,突出了它在生成结构复杂的分子中的作用 (Shchepin 等人,2006).

亲核反应性

通过与各种单氮和二氮亲核试剂的反应,探索了结构相关的化合物(一种新型的 3-氯-3-(4,9-二甲氧基-5-氧代-5H-呋喃[3,2-g]色烯-6-基)丙-2-烯醛)的亲核反应性,从而合成了具有进一步药理学评估潜力的苯并呋喃衍生物 (Ali 等人,2020).

潜在生物活性

- 抗菌和抗氧化特性:另一项研究重点关注新型衍生物的合成、光谱学和电化学,展示了它们的潜在抗菌和抗氧化活性。这表明该化合物与开发具有抗菌和清除自由基能力的新型治疗剂有关 (Al-ayed,2011).

方法学进展

微波辅助合成

微波辐射的应用促进了带有苯并噻唑烷酮的新型 2H-色烯衍生物的快速合成,展示了一种提高抗菌活性的化合物开发的有效方法。该方法强调了创新合成技术在加速新型化学实体的生产和评估中的重要性 (El Azab 等人,2014).

络合研究

一项研究利用该化合物合成了新型色酮冠醚,展示了它在创建能够与金属离子形成稳定络合物的复杂结构中的用途。这项研究突出了该化合物在形成具有化学传感或催化潜在应用的功能材料方面的多功能性 (Gündüz 等人,2006).

属性

IUPAC Name |

6-chloro-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUOUABJBSHTAT-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)

![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)